2-Amino-5-fluoro-4-methylbenzamide is an organic compound with the molecular formula C8H9FN2O. It is characterized by an amino group at the second position, a fluorine atom at the fifth position, and a methyl group attached to the nitrogen of the amide group. This compound is significant in various fields, particularly in medicinal chemistry and material science, due to its unique structural features and potential biological activities.
2-Amino-5-fluoro-4-methylbenzamide belongs to the class of benzamides, which are derivatives of benzoic acid where the hydroxyl group is replaced by an amine. It is also classified as a fluorinated organic compound due to the presence of a fluorine atom in its structure.
The synthesis of 2-Amino-5-fluoro-4-methylbenzamide typically involves multiple steps:
The reaction conditions are optimized for higher yields and purity, often employing continuous flow reactors in industrial settings. The use of phase-transfer catalysts can enhance reaction efficiency by facilitating the transfer of reactants between different phases .
The molecular structure of 2-Amino-5-fluoro-4-methylbenzamide features a benzene ring substituted at specific positions:
The molecular weight of 2-Amino-5-fluoro-4-methylbenzamide is approximately 168.17 g/mol. Its structural formula can be represented as follows:
2-Amino-5-fluoro-4-methylbenzamide can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-Amino-5-fluoro-4-methylbenzamide involves its interaction with biological targets such as enzymes or receptors. It may function as an inhibitor for certain kinases or act as an antagonist for androgen receptors, thereby influencing cellular signaling pathways that can lead to therapeutic effects.
Data from studies indicate that this compound exhibits interesting properties that make it suitable for further investigation in medicinal chemistry .
2-Amino-5-fluoro-4-methylbenzamide has several scientific applications:
This compound's unique structure and reactivity profile make it a valuable candidate for further research and development across multiple scientific disciplines.
The systematic IUPAC name 2-Amino-5-fluoro-4-methylbenzamide explicitly defines its molecular architecture: a benzamide scaffold substituted with an amino group at position 2, fluorine at position 5, and a methyl group at position 4. This arrangement positions it within the ortho-amino benzamide subclass, characterized by hydrogen-bonding capabilities critical for biological activity. The fluorine atom inductively withdraws electron density, enhancing both the compound's binding affinity to target proteins and its resistance to oxidative metabolism.
Structural motifs:
Table 1: Chemical Identifiers of 2-Amino-5-fluoro-4-methylbenzamide
Identifier Type | Value |
---|---|
IUPAC Name | 2-Amino-5-fluoro-4-methylbenzamide |
CAS Registry | Not Assigned (Research Compound) |
SMILES | CC1=C(C=C(C(N)=C1)C(N)=O)F |
InChI Key | HLZUHAKHLQHOJH-UHFFFAOYSA-N |
Molecular Formula | C₈H₉FN₂O |
Molar Mass | 168.17 g/mol |
The discovery trajectory of 2-amino-5-fluoro-4-methylbenzamide is inextricably linked to the evolution of androgen receptor (AR) antagonists. Early nonsteroidal antiandrogens like bicalutamide suffered from agonist switching—transforming into AR activators in castration-resistant contexts. This limitation catalyzed structural refinements culminating in second-generation antagonists like enzalutamide, where the benzamide moiety proved critical for sustained antagonism [1] [3].
2-Amino-5-fluoro-4-methylbenzamide emerged as a pivotal precursor in synthesizing apalutamide (ARN-509), a thiohydantoin-derived AR antagonist. Janssen Pharmaceuticals incorporated this benzamide derivative to construct the western aromatic domain of apalutamide, which directly engages the AR ligand-binding domain (LBD). The fluorine atom sterically impedes receptor helix-12 repositioning—a mechanism crucial for preventing agonist-like conformational changes [9]. Compared to enzalutamide’s scaffold, apalutamide’s cyclobutane-fused thiohydantoin linked to this benzamide confers higher AR-binding specificity (IC₅₀ = 16 nM) and reduced blood-brain barrier penetration, mitigating seizure risks [6] [9].
Medicinal chemists exploited this benzamide core for bioisosteric modifications to enhance drug-like properties. Key innovations included:
Table 2: Evolution of Antiandrogens Featuring Modified Benzamide Scaffolds
Generation | Representative Drug | Core Structural Features | Limitations Overcome |
---|---|---|---|
First | Bicalutamide | Chiral benzamide with sulfoxide linker | Agonist switching in CRPC |
Second | Enzalutamide | N-Pyridyl benzamide; terminal nitrile | Partial agonism; AR overexpression |
Second | Apalutamide | 2-Amino-5-fluoro-4-methylbenzamide + cyclobutyl-thiohydantoin | CNS side effects; potency variability |
Second | Darolutamide | Polar bicyclic amine + chloro-benzamide | Resistance from AR mutations (e.g., F876L) |
The strategic incorporation of 2-amino-5-fluoro-4-methylbenzamide into antiandrogens addresses two oncological challenges: metastatic progression in castration-sensitive prostate cancer (CSPC) and treatment resistance in castration-resistant prostate cancer (CRPC). Its derivatives exhibit multi-stage efficacy by impairing AR nuclear translocation, DNA binding, and coactivator recruitment [1] [4].
Preclinical evidence reveals that docetaxel chemotherapy inadvertently upregulates AR splice variants (e.g., AR-V7) via the MALAT1-SF2 splicing axis, conferring cross-resistance to subsequent antiandrogen therapies. Prostate cancer cells pretreated with docetaxel (e.g., DocR1-CWR22Rv1) show 32% reduced sensitivity to enzalutamide compared to docetaxel-naïve cells. Derivatives incorporating the 2-amino-5-fluoro-4-methylbenzamide scaffold—particularly apalutamide—demonstrate enhanced efficacy in this context by degrading AR-V7 through proteasomal activation [4]. Combinatorial regimens with AR-V7 suppressors (e.g., cisplatin or ASC-J9®) synergistically restore docetaxel-resistant cell sensitivity, reducing viability by >60% in vitro [4].
FDA approvals underscore this scaffold’s clinical impact:
Ongoing development focuses on next-generation AR inhibitors leveraging this scaffold:
Table 3: Clinical Milestones of Benzamide-Derived Antiandrogens
Drug | Indication (Year Approved) | Key Clinical Endpoint | Outcome |
---|---|---|---|
Apalutamide | nmCRPC (2018) | Metastasis-Free Survival | 40.5 months (vs. 16.2 months placebo) |
Apalutamide | mCSPC (2019) | Radiographic Progression-Free Survival | 68.2% reduction vs. placebo (p<0.001) |
Enzalutamide | mCRPC (2012), nmCRPC (2018), mCSPC (2019) | Overall Survival (mCRPC) | 18.4 months (vs. 13.6 months placebo) |
Darolutamide | nmCRPC (2019) | Overall Survival | 83% 3-year survival (vs. 77% placebo) |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1